molecular formula C8H17N3O3S B2704288 2-(4-METHANESULFONYLPIPERAZIN-1-YL)PROPANAMIDE CAS No. 923681-46-3

2-(4-METHANESULFONYLPIPERAZIN-1-YL)PROPANAMIDE

Cat. No.: B2704288
CAS No.: 923681-46-3
M. Wt: 235.3
InChI Key: ODISRTSVONCVCT-UHFFFAOYSA-N
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Description

2-(4-METHANESULFONYLPIPERAZIN-1-YL)PROPANAMIDE is a chemical compound with the molecular formula C8H17N3O3S It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHANESULFONYLPIPERAZIN-1-YL)PROPANAMIDE typically involves the reaction of 1,2-diamines with sulfonium salts under basic conditions. One common method includes the aza-Michael addition between a protected 1,2-diamine and an in situ generated sulfonium salt . The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up for industrial purposes, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(4-METHANESULFONYLPIPERAZIN-1-YL)PROPANAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include sulfone derivatives, amines, and substituted piperazine compounds. These products can be further utilized in various chemical and pharmaceutical applications.

Scientific Research Applications

2-(4-METHANESULFONYLPIPERAZIN-1-YL)PROPANAMIDE has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-METHANESULFONYLPIPERAZIN-1-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-METHANESULFONYLPIPERAZIN-1-YL)PROPANAMIDE include other piperazine derivatives such as:

  • 2-(4-Methylpiperazin-1-yl)propanamide
  • 2-(4-Sulfonylpiperazin-1-yl)propanamide
  • 2-(4-Methylsulfonylpiperazin-1-yl)butanamide

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4-methylsulfonylpiperazin-1-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O3S/c1-7(8(9)12)10-3-5-11(6-4-10)15(2,13)14/h7H,3-6H2,1-2H3,(H2,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODISRTSVONCVCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)N1CCN(CC1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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